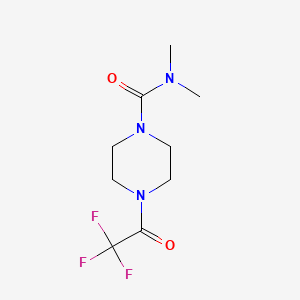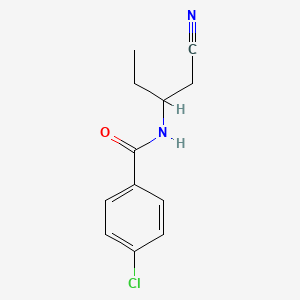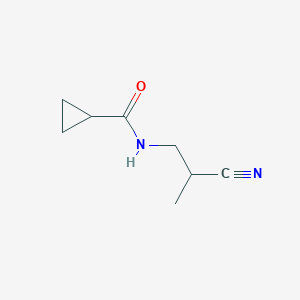
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole, also known as EEPT, is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
The exact mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility in water and instability under certain conditions can be a limitation for its use in lab experiments.
Future Directions
There are several future directions for the research and development of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
2. Investigation of the mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to better understand its antitumor activity.
3. Development of new formulations of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to improve its solubility and stability.
4. Evaluation of the in vivo efficacy and toxicity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in animal models.
5. Exploration of the potential applications of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its high potency against cancer cells and antimicrobial properties make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Synthesis Methods
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole can be synthesized through the reaction of 2-ethoxyethylamine and phenylhydrazine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
Scientific Research Applications
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-9-8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQHMESIHANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


